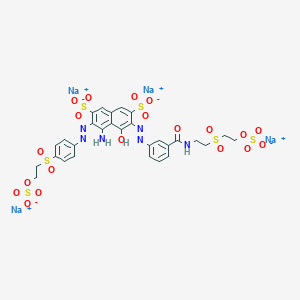![molecular formula C18H15Cl2NO2 B1167250 [[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate CAS No. 124345-15-9](/img/structure/B1167250.png)
[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The presence of the dichlorophenyl group indicates that there are two chlorine atoms attached to a phenyl (benzene) ring. The term “ylidene” typically refers to a type of organic compound with a double bond between two carbon atoms, where one carbon carries a positive charge and the other carries a negative charge. The “amino” group (-NH2) and “acetate” group (-COO-) are common functional groups in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthalene ring, the introduction of the dichlorophenyl group, and the attachment of the amino acetate group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The naphthalene ring system would likely contribute to the compound’s planarity and aromaticity, while the dichlorophenyl group could add to its polarity. The amino and acetate groups could participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amino group could act as a nucleophile in various reactions, while the acetate group could act as a leaving group. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, boiling point, and stability could be influenced by the presence and arrangement of its functional groups .Orientations Futures
Propriétés
IUPAC Name |
[[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-11(22)23-21-18-9-7-13(14-4-2-3-5-15(14)18)12-6-8-16(19)17(20)10-12/h2-6,8,10,13H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIHIRZUXSCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158725 |
Source


|
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone O-acetyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate | |
CAS RN |
124345-15-9 |
Source


|
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone O-acetyloxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124345-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone O-acetyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chromate(5-), [6-(acetylamino)-4-hydroxy- 3-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]-2-naphthalenesulf](/img/no-structure.png)
![[(1S,2S,5R,7R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl] acetate](/img/structure/B1167172.png)
